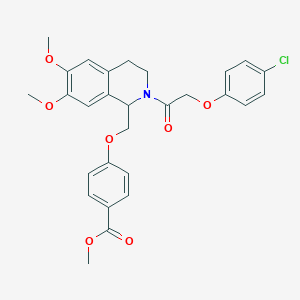
Methyl 4-((2-(2-(4-chlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-(2-(4-chlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoate ester with a tetrahydroisoquinoline moiety, linked through a methoxy bridge to a chlorophenoxyacetyl group. Its intricate molecular architecture suggests diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2-(4-chlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the construction of the tetrahydroisoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenoxyacetyl Group: The next step involves the acylation of the tetrahydroisoquinoline with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine.
Methoxylation: The intermediate product is then subjected to methoxylation using dimethyl sulfate or a similar methylating agent.
Esterification: Finally, the benzoate ester is formed through esterification with methyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroisoquinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s potential as a pharmacophore is significant. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in targeting neurological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2-(4-chlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(2-(4-chlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: This compound itself.
Methyl 4-((2-(2-(4-bromophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: Similar structure with a bromine atom instead of chlorine.
Methyl 4-((2-(2-(4-fluorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28ClNO7 |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenoxy)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H28ClNO7/c1-33-25-14-19-12-13-30(27(31)17-37-22-10-6-20(29)7-11-22)24(23(19)15-26(25)34-2)16-36-21-8-4-18(5-9-21)28(32)35-3/h4-11,14-15,24H,12-13,16-17H2,1-3H3 |
InChI Key |
YGONVMLLDYDXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















